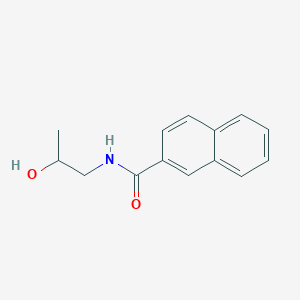![molecular formula C18H17N3O B7514625 3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7514625.png)
3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as QMI-052 or QMI-001, and it has been studied for its ability to inhibit viral replication and treat viral infections.
科学研究应用
QMI-052 has been studied for its potential applications in treating viral infections, particularly those caused by RNA viruses such as influenza and coronaviruses. In vitro studies have shown that QMI-052 can inhibit the replication of these viruses by targeting the viral RNA polymerase. In addition, QMI-052 has been shown to have broad-spectrum antiviral activity against a range of RNA viruses, including the SARS-CoV-2 virus responsible for the COVID-19 pandemic.
作用机制
The mechanism of action of QMI-052 involves its ability to inhibit the viral RNA polymerase, which is essential for viral replication. QMI-052 binds to a conserved site on the RNA polymerase and prevents it from synthesizing viral RNA. This leads to a reduction in viral replication and ultimately the inhibition of viral infection.
Biochemical and Physiological Effects
QMI-052 has been shown to have minimal toxicity in vitro and in vivo studies. In addition, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life in the body. This makes it a promising candidate for further development as an antiviral drug.
实验室实验的优点和局限性
One advantage of QMI-052 is its broad-spectrum antiviral activity, which makes it a potential candidate for treating a range of viral infections. However, one limitation is that it has only been tested in vitro and in animal models, and further studies are needed to determine its efficacy and safety in humans.
未来方向
There are several future directions for the development of QMI-052 as an antiviral drug. One direction is to optimize its pharmacokinetic properties to improve its efficacy and safety in humans. Another direction is to test its efficacy against other viral infections, such as hepatitis C and Ebola. Additionally, researchers could investigate the use of QMI-052 in combination with other antiviral drugs to enhance its effectiveness. Finally, further studies are needed to determine the optimal dosage and treatment regimen for QMI-052 in humans.
Conclusion
In conclusion, QMI-052 is a promising compound with potential applications in treating viral infections. Its ability to inhibit viral replication and its broad-spectrum antiviral activity make it a promising candidate for further development as an antiviral drug. However, further studies are needed to optimize its pharmacokinetic properties and determine its efficacy and safety in humans.
合成方法
The synthesis of QMI-052 was first reported by researchers at the University of Alberta in 2015. The synthesis involves the reaction of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid with 2-aminobenzylamine in the presence of a reducing agent to form the intermediate 3,4-dihydro-2H-quinoline-1-carboxylic acid. This intermediate is then treated with thionyl chloride and triethylamine to form the final product, QMI-052.
属性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-6-4-10-17-19-15(12-21(13)17)18(22)20-11-5-8-14-7-2-3-9-16(14)20/h2-4,6-7,9-10,12H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSRFYMOPQDVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)





![N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7514592.png)
![2-[Methyl-[(5-methylfuran-2-yl)methyl]amino]acetamide](/img/structure/B7514598.png)


![9-Methyl-2-[(4-methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514616.png)
![N-ethyl-2-[(4-methylphenyl)formamido]acetamide](/img/structure/B7514634.png)